6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the bromo group and the carboxamide moiety. Common reagents used in these reactions include brominating agents, amines, and carboxylic acids. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with different substituents. Compared to these compounds, 6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide may exhibit unique biological activities due to its specific structural features. Some similar compounds include:
- 6-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Properties
Molecular Formula |
C24H25BrN2O4 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25BrN2O4/c1-30-18-8-5-16(6-9-18)20(27-11-3-2-4-12-27)15-26-24(29)23-14-21(28)19-13-17(25)7-10-22(19)31-23/h5-10,13-14,20H,2-4,11-12,15H2,1H3,(H,26,29) |
InChI Key |
XUMXSGPCXLJJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCCCC4 |
Origin of Product |
United States |
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